molecular formula C20H20ClNO3 B4042221 8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]-2-methylquinoline

8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]-2-methylquinoline

Cat. No.: B4042221
M. Wt: 357.8 g/mol
InChI Key: PLMWAOXDMVPFEI-UHFFFAOYSA-N
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Description

8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]-2-methylquinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a 3-chlorophenoxy group and multiple ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]-2-methylquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the 3-chlorophenoxy intermediate: This step involves the reaction of 3-chlorophenol with an appropriate ethylene oxide derivative under basic conditions to form the 3-chlorophenoxyethanol intermediate.

    Ethoxylation: The intermediate is further reacted with ethylene oxide to introduce additional ethoxy groups, forming 3-chlorophenoxyethoxyethanol.

    Quinoline core synthesis: The final step involves the condensation of the ethoxylated intermediate with 2-methylquinoline under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the chlorophenoxy group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or chlorophenoxy derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]-2-methylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to DNA or RNA: Intercalating into nucleic acids and disrupting their function.

    Inhibiting enzymes: Acting as an inhibitor of specific enzymes involved in metabolic pathways.

    Modulating signaling pathways: Affecting cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]-2-methylquinoline can be compared with other similar compounds, such as:

    8-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methylquinoline: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    8-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-2-methylquinoline: Contains a methoxy group instead of chlorine, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple ethoxy linkages, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

8-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-15-8-9-16-4-2-7-19(20(16)22-15)25-13-11-23-10-12-24-18-6-3-5-17(21)14-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMWAOXDMVPFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOCCOC3=CC(=CC=C3)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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